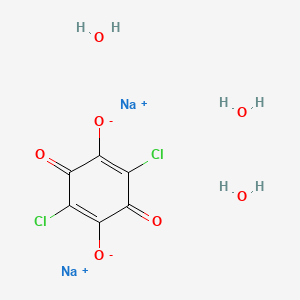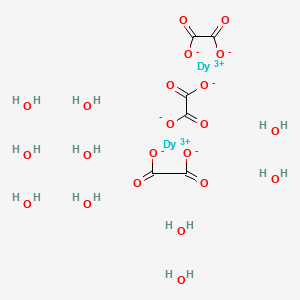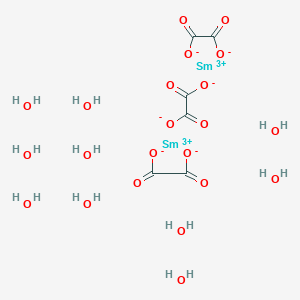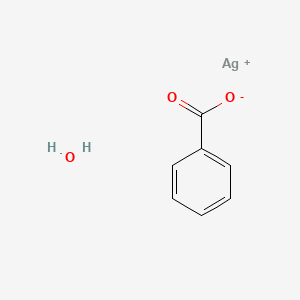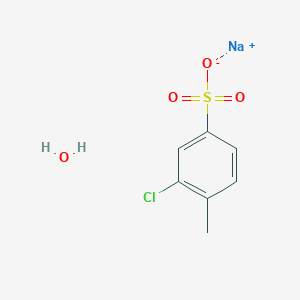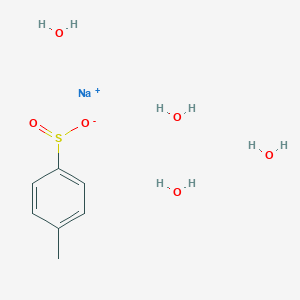
diethylazanium;2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “diethylazanium;2-hydroxybenzoate” is a chemical substance registered in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to a specific chemical compound, which allows researchers and scientists to access detailed information about its properties, structure, and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylazanium;2-hydroxybenzoate involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the efficiency and success of the synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out on a larger scale. This involves optimizing the synthetic route to ensure cost-effectiveness and scalability. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to enhance yield and purity. The choice of method depends on factors such as the availability of raw materials, production capacity, and environmental considerations.
化学反応の分析
Types of Reactions
diethylazanium;2-hydroxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new compounds with distinct properties.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced forms of the compound.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups, resulting in the formation of new derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with different chemical and physical properties.
科学的研究の応用
diethylazanium;2-hydroxybenzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a reference standard in analytical chemistry.
Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and its effects on disease pathways.
Industry: this compound is used in industrial processes, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of diethylazanium;2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression. The exact mechanism of action depends on the specific context and application of the compound.
類似化合物との比較
diethylazanium;2-hydroxybenzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their chemical properties, reactivity, and biological activity. Some similar compounds include:
CID 20472: A structurally related compound with similar chemical properties but different biological activity.
CID 20473: Another related compound with distinct reactivity and applications in different research areas.
特性
IUPAC Name |
diethylazanium;2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMKRAUEFASZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[NH2+]CC.C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
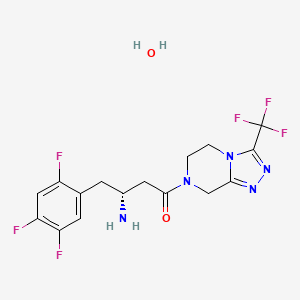


![2-[4-[2-Amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]ethanesulfonic acid](/img/structure/B8022757.png)
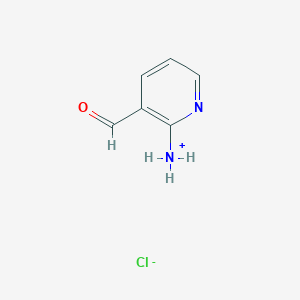
![(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate](/img/structure/B8022763.png)
